4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol
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Overview
Description
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol is an organic compound with the molecular formula C10H16O2. It is characterized by a methoxy group attached to a cyclohexadiene ring, along with a dimethyl group and a methanol group. This compound is often used in various chemical and biological research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol can be achieved through several methods. One common approach involves the reaction of benzoquinone with ethylene glycol to form benzoquinone diol, which is then further reacted with methanol under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclohexadiene ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol: Similar structure but may differ in reactivity and applications.
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol: Another related compound with comparable properties.
Uniqueness
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Properties
CAS No. |
1794795-30-4 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
174.273 |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3/i1D3,2D3 |
InChI Key |
XMKIECVHJJJPDQ-WFGJKAKNSA-N |
SMILES |
CC(C)(C1=CCC(=CC1)OC)O |
Origin of Product |
United States |
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